Tyrosylleucine TFA
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Overview
Description
Tyrosylleucine trifluoroacetate (Tyrosylleucine TFA) is a dipeptide compound composed of the amino acids tyrosine and leucine, combined with trifluoroacetic acid. This compound is known for its potent antidepressant-like and anxiolytic-like activities. It has been studied for its ability to modulate depressive symptoms and anxiety when administered orally .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tyrosylleucine TFA can be synthesized through peptide coupling reactions. The synthesis typically involves the protection of amino groups, activation of carboxyl groups, and coupling of the amino acids tyrosine and leucine. The final product is then treated with trifluoroacetic acid to obtain this compound. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tyrosylleucine TFA undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions include modified peptides with altered functional groups, which can be further utilized in various biochemical applications .
Scientific Research Applications
Tyrosylleucine TFA has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Investigated for its role in modulating neuronal activity and its potential as a neuroprotective agent.
Medicine: Studied for its antidepressant-like and anxiolytic-like effects, making it a potential candidate for developing new therapeutic agents.
Industry: Utilized in the development of bioactive peptides for pharmaceutical applications
Mechanism of Action
The mechanism of action of Tyrosylleucine TFA involves its interaction with neurotransmitter systems in the brain. It has been shown to increase the expression of c-Fos, a marker for neuronal activity, in the hippocampus. This suggests that this compound enhances neuronal activity and promotes neurogenesis. It also modulates the hypothalamo-pituitary-adrenal (HPA) axis, reducing the stress response .
Comparison with Similar Compounds
Similar Compounds
Phenylalanyl-leucine (Phe-Leu): Another dipeptide with antidepressant-like activity.
Tryptophanyl-leucine (Trp-Leu): Exhibits similar anxiolytic-like effects.
Tyrosyl-glycine (Tyr-Gly): Known for its neuroprotective properties.
Uniqueness
Tyrosylleucine TFA is unique due to its combination with trifluoroacetic acid, which enhances its stability and bioavailability. Its potent antidepressant-like and anxiolytic-like activities, along with its ability to modulate neuronal activity and the HPA axis, make it a promising compound for further research and therapeutic development .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.C2HF3O2/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10;3-2(4,5)1(6)7/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21);(H,6,7)/t12-,13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCLJBVMTNXDJY-QNTKWALQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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